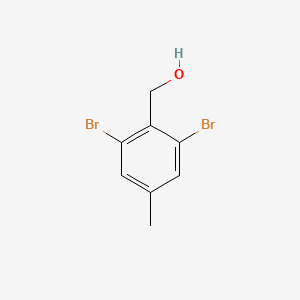

(2,6-Dibromo-4-methylphenyl)methanol

Description

Contextual Significance within Halogenated Aromatic Alcohols

Halogenated aromatic alcohols are a cornerstone in synthetic organic chemistry, serving as precursors to a wide array of more complex molecules. The presence of halogen atoms, such as bromine, on the aromatic ring provides reactive handles for various cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The alcohol functionality, specifically the benzylic alcohol group in (2,6-Dibromo-4-methylphenyl)methanol, can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functional groups, further expanding its synthetic potential.

The specific substitution pattern of this compound, with bromine atoms in the ortho positions relative to the methanol (B129727) group, introduces significant steric hindrance. This steric crowding can influence the regioselectivity of subsequent reactions, offering a strategic advantage in the synthesis of specific isomers of complex target molecules.

Role as a Key Intermediate in Complex Molecule Synthesis

The primary role of this compound in chemical research is that of a key intermediate. Its bifunctional nature allows for sequential or orthogonal transformations, making it a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials.

A notable application of this compound is in the synthesis of heterocyclic systems. For instance, it serves as a precursor in the multi-step synthesis of novel pharmacologically relevant structures. The synthesis of this compound is often achieved through the reduction of the corresponding aldehyde, 2,6-dibromo-4-methylbenzaldehyde (B1601124). A common method involves the use of sodium borohydride (B1222165) in a protic solvent like methanol, a reaction that proceeds efficiently at room temperature.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Reaction Time |

|---|

This straightforward synthesis makes this compound readily accessible for its use in more elaborate synthetic sequences. chemicalbook.com

Evolution of Research Themes on this compound and Analogues

Research involving halogenated benzyl (B1604629) alcohols has evolved from fundamental studies of their reactivity to their application in targeted synthesis and materials science. Initially, the focus was on understanding the influence of halogen substituents on the properties and reactions of the benzyl alcohol moiety. More recently, the emphasis has shifted towards harnessing the unique electronic and steric properties of these compounds for specific synthetic goals.

For analogues like 2,6-dichlorobenzyl alcohol, research has focused on optimizing production processes to minimize by-products, such as dibenzyl ether, by employing methods like phase transfer catalysis for the initial formation of a benzyl acetate (B1210297) intermediate followed by hydrolysis. This highlights a trend towards developing more efficient and industrially scalable synthetic routes for this class of compounds.

Overview of Advanced Methodologies Applied to this compound Chemistry

The study of this compound and its analogues benefits from a range of advanced analytical and synthetic methodologies. X-ray crystallography has been instrumental in elucidating the solid-state structure of related compounds, such as 2,6-dibromo-4-methylaniline, revealing distortions in the benzene (B151609) ring and the presence of intramolecular hydrogen bonds. Such structural insights are crucial for understanding the reactivity and intermolecular interactions of these molecules. rsc.org

In the realm of synthetic chemistry, modern catalytic systems are being employed to functionalize halogenated aromatic compounds with high selectivity. While specific advanced catalytic applications for this compound are not yet widely reported, the broader class of brominated aromatics are key substrates in palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis.

The detailed spectroscopic characterization of this compound and its derivatives is essential for confirming their identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to provide a comprehensive analytical profile of these compounds.

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1260893-69-3 |

| Molecular Formula | C₈H₈Br₂O |

| Molecular Weight | 283.96 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromo-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWHWBCHBZRKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2,6 Dibromo 4 Methylphenyl Methanol

Established Reduction Strategies for Carbonyl Precursors

Traditional synthesis of (2,6-Dibromo-4-methylphenyl)methanol primarily relies on the reduction of corresponding carbonyl compounds, namely the aldehyde and carboxylic acid. These methods are well-documented and offer reliable routes to the desired alcohol.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, the precursor 2,6-dibromo-4-methylbenzaldehyde (B1601124) is readily reduced using a mild and selective reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Sodium borohydride is a widely used reagent for the reduction of aldehydes and ketones due to its operational simplicity and high chemoselectivity. researchgate.net It is a source of hydride (H⁻) which attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the primary alcohol.

The general reaction is as follows: C₈H₆Br₂O + NaBH₄ → C₈H₈Br₂O

The reaction conditions are typically mild, often proceeding at room temperature. ugm.ac.id The selectivity of sodium borohydride is a key advantage; it will reduce the aldehyde group without affecting the aromatic bromine substituents. researchgate.net This chemoselectivity is crucial for the synthesis of halogenated compounds. While specific kinetic data for the reduction of 2,6-dibromo-4-methylbenzaldehyde is not extensively reported, the reactivity is expected to be comparable to other substituted benzaldehydes. The steric hindrance from the ortho-bromine atoms may slightly decrease the reaction rate compared to unhindered benzaldehydes.

Table 1: Comparison of Reducing Agents for Aldehyde Reduction

| Reducing Agent | Typical Solvents | Selectivity | Reaction Conditions | Notes |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | High for aldehydes and ketones; does not reduce esters or carboxylic acids. | Room temperature or 0°C | Cost-effective and safe to handle. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ethers (e.g., THF, Diethyl ether) | Non-selective; reduces aldehydes, ketones, esters, and carboxylic acids. | Requires anhydrous conditions; often reflux. | Highly reactive and pyrophoric. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate (B1210297) | Can be selective depending on catalyst and conditions. | Requires pressure and catalyst (e.g., Pd, Pt, Ni). | Risk of dehalogenation with some catalysts. |

An alternative established route to this compound is the reduction of the corresponding carboxylic acid, 2,6-dibromo-4-methylbenzoic acid. This transformation requires a more powerful reducing agent than sodium borohydride, as carboxylic acids are less reactive towards nucleophilic attack.

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are commonly employed for the selective reduction of carboxylic acids in the presence of other functional groups like halogens. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. This method is highly effective and generally provides high yields. A patented procedure for the analogous 3-bromo-4-methylbenzoic acid demonstrates the utility of this approach, achieving a near-quantitative yield of the corresponding benzyl (B1604629) alcohol.

The chemoselectivity of the borane reduction is a significant advantage. The aryl-bromine bonds are stable under these reducing conditions, preventing dehalogenation which can be a side reaction with other reduction methods like catalytic hydrogenation.

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, new methodologies are being explored for the synthesis of this compound. These approaches aim to reduce waste, improve safety, and increase efficiency.

The principles of green chemistry can be applied to various stages of the synthesis of this compound to enhance its sustainability. nih.govinstituteofsustainabilitystudies.com Key areas for improvement include the choice of solvents, reagents, and catalytic systems.

For the bromination step to produce the precursors, traditional methods often use elemental bromine, which is hazardous. Greener alternatives could involve the use of bromide-bromate salts in an aqueous medium, which is an approach that has been successfully applied to the synthesis of other brominated aromatic compounds. mdpi.com This avoids the use of volatile and corrosive organic solvents.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Utilizing catalytic methods that maximize the incorporation of starting materials into the final product. instituteofsustainabilitystudies.com |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like elemental bromine with safer alternatives such as N-bromosuccinimide or bromide/bromate systems. |

| Designing Safer Chemicals | The target molecule itself is an intermediate; its downstream applications should be considered for their environmental impact. |

| Safer Solvents and Auxiliaries | Using water or other green solvents in place of chlorinated hydrocarbons or volatile organic compounds. instituteofsustainabilitystudies.commdpi.com |

| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, such as NaBH₄ reduction, to reduce energy consumption. ugm.ac.id |

| Use of Renewable Feedstocks | Exploring biocatalytic routes that may utilize renewable starting materials. |

| Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups. |

| Catalysis | Using catalytic reagents (e.g., phase transfer catalysts, biocatalysts) in small amounts instead of stoichiometric reagents. mdpi.com |

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of chemical intermediates. mdpi.com The application of continuous manufacturing to the synthesis of this compound could address several challenges associated with batch processing.

For instance, the bromination of the aromatic precursor is often highly exothermic. In a continuous flow reactor, the high surface-area-to-volume ratio allows for excellent heat transfer, enabling better temperature control and reducing the risk of thermal runaways. researchgate.net Continuous bromination processes have been developed that allow for precise control over the degree of bromination by adjusting residence time. google.com

Similarly, the reduction step can be performed in a continuous flow setup. This can involve a packed-bed reactor with a solid-supported reducing agent or catalyst. Continuous processing can lead to higher throughput, improved product consistency, and reduced reactor footprint. cambrex.com The in-situ generation and use of hazardous reagents can also be managed more safely in a continuous flow system. cphi-online.com

Biocatalysis is emerging as a powerful tool for the synthesis of fine chemicals, offering high selectivity and mild reaction conditions. mdpi.com For the synthesis of this compound, two key biocatalytic transformations can be envisioned: enzymatic halogenation and enzymatic reduction.

While the direct enzymatic synthesis of this specific compound is not yet reported, halogenating enzymes, such as haloperoxidases, are known to catalyze the bromination of aromatic compounds. nih.gov A potential biocatalytic route could involve the enzymatic bromination of a suitable precursor like 4-methylphenol.

More directly applicable is the enzymatic reduction of 2,6-dibromo-4-methylbenzaldehyde. A wide variety of aldo-keto reductases, often used as whole-cell biocatalysts (e.g., using E. coli), have shown excellent activity and selectivity in the reduction of aldehydes to their corresponding alcohols. nih.gov These enzymatic reductions are highly chemoselective, leaving other functional groups untouched, and proceed under mild, aqueous conditions. nih.gov This approach avoids the use of chemical reducing agents and organic solvents, making it an attractive green alternative. researchgate.net

Optimization of Reaction Conditions and Yield Enhancements

The initial bromination step is an electrophilic aromatic substitution. Key parameters for optimization include the choice of brominating agent, solvent, temperature, and catalyst. While elemental bromine can be used, often in the presence of a Lewis acid catalyst, alternative brominating agents such as N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity. The solvent choice can significantly influence the reaction rate and selectivity, with polar aprotic solvents or acidic media like acetic acid often being employed. orgsyn.org Temperature control is crucial to prevent over-bromination or side reactions.

The subsequent reduction of the carboxylic acid group to a primary alcohol is a standard transformation in organic synthesis. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane complexes like borane-tetrahydrofuran (BH₃·THF). The optimization of this step involves careful consideration of the reagent stoichiometry, solvent (typically anhydrous ethers like THF or diethyl ether), temperature, and reaction time. For instance, in the synthesis of a similar compound, (3-bromo-4-methylphenyl)methanol, borane-THF complex was used in THF, with the reaction starting at 0°C and gradually warming to room temperature over 2 hours to achieve a high yield. chemicalbook.com

To illustrate the potential for optimization, the following interactive data table presents a hypothetical study on the impact of different reducing agents and temperatures on the yield of the final reduction step.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | LiAlH₄ | THF | 0 to RT | 4 | 85 |

| 2 | LiAlH₄ | THF | RT | 2 | 82 |

| 3 | BH₃·THF | THF | 0 to RT | 2 | 92 |

| 4 | BH₃·THF | Diethyl Ether | 0 to RT | 3 | 88 |

| 5 | NaBH₄/I₂ | THF | RT | 6 | 75 |

This table is illustrative and based on general principles of chemical reductions.

Further yield enhancement can be achieved through careful workup and purification procedures. After the reduction, quenching the reaction with a specific protocol, followed by liquid-liquid extraction and purification by column chromatography or recrystallization, is essential to isolate the pure this compound.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms is fundamental to the rational optimization of the synthesis of this compound. The two key transformations, electrophilic aromatic bromination and carboxylic acid reduction, proceed through well-established pathways.

The formation of 2,6-dibromo-4-methylbenzoic acid from 4-methylbenzoic acid is an electrophilic aromatic substitution. The reaction is initiated by the generation of a potent electrophile, typically Br⁺ or a polarized bromine species. When using elemental bromine with a Lewis acid catalyst (e.g., FeBr₃), the catalyst polarizes the Br-Br bond, making one bromine atom highly electrophilic. The π-electrons of the aromatic ring of 4-methylbenzoic acid attack the electrophilic bromine. The methyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The directing effects combine to favor substitution at the positions ortho to the methyl group (positions 2 and 6). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the arenium ion by a weak base (such as Br⁻), which restores the aromaticity of the ring and yields the brominated product. The process is then repeated for the second bromine substitution.

The reduction of the 2,6-dibromo-4-methylbenzoic acid to this compound using a hydride reagent like borane-THF complex (BH₃·THF) follows a distinct mechanism. The boron atom in BH₃ is electrophilic and coordinates to the carbonyl oxygen of the carboxylic acid. This is often preceded by the reaction of BH₃ with the acidic proton of the carboxyl group to form a borate (B1201080) ester intermediate and hydrogen gas. Subsequently, a hydride ion (H⁻) is transferred from the boron to the carbonyl carbon. This process may occur intramolecularly or from another BH₃ molecule. This sequence of hydride transfers effectively reduces the carboxylic acid to the corresponding primary alcohol. The reaction is typically driven to completion by using a slight excess of the reducing agent and is followed by an aqueous workup to hydrolyze any remaining borate esters and liberate the final alcohol product.

Reactivity Profiles and Derivatization Strategies of 2,6 Dibromo 4 Methylphenyl Methanol

Transformations at the Benzylic Alcohol Moiety

The benzylic alcohol group in (2,6-Dibromo-4-methylphenyl)methanol is a primary site for various functionalization reactions, including etherification, esterification, and oxidation. These transformations are pivotal for introducing new functional groups and extending the molecular framework.

Etherification and Esterification Reactions for Functionalization

The conversion of the hydroxyl group of this compound into ethers and esters is a common strategy to introduce a wide array of functional groups. However, the steric hindrance imposed by the two ortho-bromine atoms can influence the reaction conditions required.

Etherification: The formation of benzyl (B1604629) ethers from sterically hindered benzyl alcohols can be achieved under various conditions. For instance, the Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a classical approach. Acid-catalyzed etherification with alcohols also provides a direct route to ethers. ksu.edu.salibretexts.org While specific examples for this compound are not extensively documented in readily available literature, general methods for the etherification of benzyl alcohols are well-established. windows.net

Esterification: Similarly, esterification of sterically hindered alcohols like this compound can be accomplished using various reagents and catalysts. Standard methods include reaction with acyl chlorides or acid anhydrides in the presence of a base, or Fischer esterification with carboxylic acids under acidic catalysis. The use of coupling agents can facilitate ester formation under milder conditions.

Table 1: Representative Etherification and Esterification Reactions of Benzyl Alcohols

| Reactant | Reagent/Catalyst | Product Type | Reference |

| Benzyl Alcohol | Alkanol, HCl | Benzyl Ether | ksu.edu.sa |

| Benzyl Alcohol | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO, Methanol (B129727)/Ethanol | Methyl/Ethyl Benzyl Ether | windows.net |

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The selective oxidation to 2,6-dibromo-4-methylbenzaldehyde (B1601124) is a key transformation. nih.govusgs.gov This can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents can be employed to convert the benzylic alcohol directly to 2,6-dibromo-4-methylbenzoic acid. This transformation is useful for introducing a carboxylic acid functionality, which can undergo a wide range of further reactions. The oxidation of substituted toluenes, a related transformation, often yields benzoic acid derivatives.

Table 2: Oxidation Products of this compound

| Product Name | Molecular Formula | CAS Number | Reference |

| 2,6-Dibromo-4-methylbenzaldehyde | C₈H₆Br₂O | 88174-23-6 | nih.govusgs.gov |

| 2,6-Dibromo-4-methylbenzoic acid | C₈H₆Br₂O₂ | 128733-74-4 |

Nucleophilic Substitution Reactions and Rearrangement Pathways

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. These reactions allow for the introduction of a wide variety of nucleophiles at the benzylic position.

The reaction of benzylic halides with nucleophiles can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, and reaction conditions. ksu.edu.salibretexts.org For primary benzylic halides, the S(_N)2 pathway is often favored. The conversion of benzylic bromides to other functional groups, such as azides, has been demonstrated in one-pot procedures. nih.gov Due to the stability of the benzylic carbocation, rearrangement pathways are generally not observed in these systems.

Functionalization of the Aromatic Ring System

The two bromine atoms on the aromatic ring of this compound are key handles for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers

The carbon-bromine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of aryl-aryl bonds. nih.govlibretexts.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, typically a boronic acid or its ester, with an organic halide. The bromine atoms of this compound make it an excellent substrate for such transformations.

The reaction is highly versatile, with a broad substrate scope for the boronic acid partner, allowing for the introduction of a wide range of substituted and unsubstituted aryl groups. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to optimize the yield and selectivity of the desired biaryl product. The utility of Suzuki-Miyaura coupling has been demonstrated in the synthesis of complex molecules, including those with unprotected functional groups. nih.gov

Table 3: Key Features of Suzuki-Miyaura Coupling

| Feature | Description | Reference |

| Reaction Type | Palladium-catalyzed cross-coupling | nih.govlibretexts.org |

| Coupling Partners | Organoboron reagent (e.g., arylboronic acid) and Organic halide (e.g., aryl bromide) | libretexts.org |

| Key Components | Palladium catalyst, Ligand, Base, Solvent | ksu.edu.sanih.gov |

| Bond Formed | Aryl-Aryl (C-C) | nih.gov |

Metal-Halogen Exchange and Subsequent Electrophilic Quenches

Metal-halogen exchange is a fundamental transformation used to convert aryl halides into potent aryl organometallic nucleophiles. wikipedia.org For this compound, this reaction is complicated by the presence of the acidic benzylic alcohol proton.

Typically, an organolithium reagent like n-butyllithium or t-butyllithium is used to perform a bromine-lithium exchange at low temperatures (-78 °C or lower). wikipedia.org However, in this substrate, the organolithium would first deprotonate the alcohol. To achieve a subsequent bromine-lithium exchange, an excess of the organolithium reagent would be required. An alternative strategy involves the use of a combination of a Grignard reagent (like i-PrMgCl) and an organolithium, which can facilitate selective Br-Mg exchange even in the presence of acidic protons under non-cryogenic conditions. nih.gov

Once the organometallic intermediate (aryllithium or aryl Grignard) is formed, it can be trapped with a variety of electrophiles to introduce new functional groups.

Table 3: Potential Electrophilic Quenches for Aryl Organometallics

| Electrophile | Resulting Functional Group |

|---|---|

| D₂O | Deuterium |

| DMF | Aldehyde (-CHO) |

| CO₂ | Carboxylic Acid (-COOH) |

| I₂ | Iodide (-I) |

| Alkyl halides (e.g., CH₃I) | Alkyl group |

This method offers a powerful alternative to cross-coupling for C-C and C-heteroatom bond formation. The regioselectivity of the metal-halogen exchange (i.e., which of the two bromine atoms reacts) would be influenced by subtle electronic factors and reaction conditions, but in a symmetrical molecule, this is not a point of concern until the first substitution has occurred.

Electrophilic Aromatic Substitution on the Dibrominated Phenyl Ring (if applicable)

Further electrophilic aromatic substitution on the this compound ring is highly unlikely. The aromatic ring is severely deactivated by the two strongly electron-withdrawing bromine atoms. Furthermore, the remaining unsubstituted positions (C3 and C5) are sterically hindered by the adjacent bromine atoms. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would require exceptionally harsh conditions and are not expected to proceed efficiently, if at all.

Reactions Involving the Methyl Substituent

The methyl group at the C4 position is a site for benzylic functionalization, most commonly through free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be converted to a bromomethyl group. This transformation provides a new electrophilic handle for subsequent nucleophilic substitution reactions.

The hydroxymethyl group can be oxidized to an aldehyde functional group. A variety of selective oxidizing agents can achieve this transformation without affecting other parts of the molecule.

Table 4: Selected Oxidation Methods for Benzylic Alcohols

| Reagent(s) | Solvent | Key Features | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Widely used, mild conditions. | |

| Manganese dioxide (MnO₂) | DCM, Chloroform | Selective for benzylic and allylic alcohols. |

The resulting (2,6-Dibromo-4-formylphenyl)methanol or related aldehyde would be a valuable intermediate, for instance, allowing for reductive amination or Wittig-type reactions.

Chemoselectivity and Regioselectivity in Multi-functional this compound Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity.

Cross-Coupling vs. Metal-Halogen Exchange: Palladium-catalyzed couplings are generally tolerant of alcohol functional groups, meaning the C-Br bonds can be selectively functionalized without protecting the hydroxymethyl group. Conversely, metal-halogen exchange requires consideration of the acidic proton, often necessitating specific reagent combinations or a protection-deprotection sequence.

Mono- vs. Di-substitution: In palladium-catalyzed cross-coupling reactions, achieving selective mono-arylation is often feasible by controlling stoichiometry and reaction time. The introduction of a first substituent can electronically and sterically deactivate the ring towards a second coupling, aiding in selectivity. nih.gov For instance, coupling with an electron-donating group may deactivate the second bromine atom towards further oxidative addition.

Reactivity of Halogens: If one bromine were replaced with an iodine atom, palladium-catalyzed coupling would overwhelmingly occur at the more reactive C-I bond, providing a clear strategy for regioselective functionalization. libretexts.org In the case of the two equivalent bromine atoms, the first substitution breaks this symmetry, and the electronic nature of the newly introduced group will influence the reactivity of the second bromine atom for any subsequent reaction.

Applications of 2,6 Dibromo 4 Methylphenyl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of (2,6-Dibromo-4-methylphenyl)methanol, possessing both a reactive alcohol and a polybrominated aromatic ring, makes it an intriguing starting material for the synthesis of elaborate organic molecules.

Construction of Polybrominated Aromatic Scaffolds (e.g., Dithis compound)

Integration into Natural Product Analogue Synthesis

Halogenated compounds are prevalent in a variety of marine and terrestrial natural products, often contributing to their biological activity. The dibrominated phenyl motif of this compound could, in principle, be incorporated into the synthesis of analogues of these natural products. This would allow for the exploration of structure-activity relationships. Despite this potential, there are no specific examples in the current body of scientific literature that document the use of this compound for this purpose.

Role in Target-Oriented Synthesis of Advanced Intermediates

In target-oriented synthesis, building blocks with multiple functional groups that can be selectively addressed are highly valuable. The bromine atoms on the phenyl ring of this compound could be exploited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group could be used for esterification, etherification, or conversion to other functional groups. This dual reactivity could enable its use as a versatile intermediate in the multi-step synthesis of complex target molecules. Nevertheless, published research providing concrete examples of its application in this context is currently lacking.

Contributions to Polymer Chemistry and Materials Science

The structure of this compound also suggests its potential use in the field of polymer chemistry, where the introduction of bromine atoms can enhance properties such as thermal stability and flame retardancy, or provide sites for post-polymerization modification.

Monomer for Functional Polymer Development

As a molecule containing a reactive hydroxyl group and two bromine atoms, this compound could theoretically be used as a monomer. For example, it could undergo polycondensation reactions to form polyethers or polyesters. The resulting polymers would possess pendant bromine atoms along the backbone, which could serve as handles for further functionalization, leading to materials with tailored properties. However, there is no evidence in the scientific literature of this compound being successfully polymerized to create functional polymers.

Building Block for Dendritic and Hyperbranched Macromolecules

The AB2-type functionality (where 'A' is the hydroxyl group and 'B' are the bromine atoms) of this compound makes it a theoretical candidate for the synthesis of dendritic and hyperbranched polymers. The hydroxyl group could act as the core or a branching point, while the bromine atoms could be converted to reactive sites for the attachment of subsequent monomer units. This could lead to the formation of highly branched, three-dimensional macromolecules with a high density of functional groups. While the synthesis of dendrimers and hyperbranched polymers from other brominated aromatic compounds is known, the specific use of this compound in this capacity has not been reported.

Precursor for Advanced Organic Electronic Materials

While no specific research has been found detailing the use of this compound in advanced organic electronic materials, the structural motifs accessible from this precursor are highly relevant to this field. Brominated aromatic compounds are frequently employed in the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The bromine atoms on the phenyl ring of this compound can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. beilstein-journals.org These reactions are fundamental in constructing the extended π-conjugated systems that are essential for charge transport and light emission in organic electronic devices. For instance, coupling with boronic acids (Suzuki reaction) or organostannanes (Stille reaction) can introduce new aryl or vinyl groups, extending the conjugation of the molecule.

The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, providing a site for further functionalization, such as the introduction of electron-withdrawing or electron-donating groups to tune the electronic properties of the final material. The table below illustrates the potential transformations of this compound that could lead to precursors for organic electronic materials.

| Starting Material | Reaction Type | Potential Product Class | Relevance to Organic Electronics |

| This compound | Suzuki Coupling | Biphenyl or Stilbene Derivatives | Building blocks for conjugated polymers and dendrimers |

| This compound | Sonogashira Coupling | Arylalkyne Derivatives | Components of molecular wires and nonlinear optical materials |

| This compound | Oxidation followed by Knoevenagel Condensation | Cyano-substituted Stilbene Derivatives | Electron-accepting materials for OPVs and n-type semiconductors for OFETs |

Design and Synthesis of Ligands and Coordination Complexes

The design of ligands is crucial for the development of effective transition metal catalysts. The structure of this compound offers multiple points for modification to create novel ligand architectures.

Derivatization for Chelating Ligand Architectures

Although no specific chelating ligands derived directly from this compound are reported in the literature, its structure is amenable to the synthesis of bidentate ligands. nih.govnih.gov The two bromine atoms can be substituted with donor groups, such as phosphines, amines, or pyridyls, to create pincer-type or other multidentate ligands.

A common strategy for synthesizing phosphine (B1218219) ligands involves the reaction of an organolithium or Grignard reagent with a chlorophosphine. beilstein-journals.orgcore.ac.uk The bromine atoms of this compound could potentially be converted to lithiated species via lithium-halogen exchange, followed by reaction with a chlorophosphine to install phosphine groups. The benzylic alcohol could be retained or modified to modulate the steric and electronic properties of the resulting ligand.

The following table outlines a hypothetical synthetic route to a bidentate phosphine ligand from this compound.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Protection of Alcohol | e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | (2,6-Dibromo-4-methylphenyl)methoxymethyl-TBDMS-ether |

| 2 | Lithium-Halogen Exchange | n-Butyllithium | Dilithiated intermediate |

| 3 | Phosphination | Chlorodiphenylphosphine (ClPPh2) | Protected bidentate phosphine ligand |

| 4 | Deprotection | Tetrabutylammonium fluoride (B91410) (TBAF) | (2,6-Bis(diphenylphosphino)-4-methylphenyl)methanol |

Application in Homogeneous and Heterogeneous Catalysis

Ligands derived from precursors like this compound could find applications in a wide range of catalytic reactions. The steric bulk provided by the two ortho-substituents and the methyl group at the para-position can create a specific coordination environment around a metal center, influencing the activity and selectivity of the catalyst.

For example, palladium complexes of bulky phosphine ligands are widely used in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com A ligand synthesized from this compound would likely impart significant steric hindrance, which can be beneficial in promoting reductive elimination and preventing catalyst deactivation.

In heterogeneous catalysis, such ligands could be immobilized on a solid support. The benzylic alcohol functionality provides a convenient handle for grafting the molecule onto silica (B1680970) or a polymer resin, allowing for the development of recyclable catalysts.

While the specific catalytic applications of coordination complexes derived from this compound remain to be explored, the structural features of this compound suggest a promising future in the development of novel and efficient catalytic systems. Further research is needed to synthesize and evaluate the performance of such ligands and their metal complexes.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,6 Dibromo 4 Methylphenyl Methanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the foundational techniques for the structural assignment of (2,6-Dibromo-4-methylphenyl)methanol. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the identification of the different types of protons and carbons in the molecule.

In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the hydroxyl proton (-OH), and the methyl protons (CH₃). Due to the symmetrical substitution pattern of the benzene (B151609) ring, the two aromatic protons are chemically equivalent and would appear as a singlet. The chemical shift of these aromatic protons is influenced by the electron-withdrawing bromine atoms and the electron-donating methyl and hydroxymethyl groups. The benzylic protons would appear as a singlet, or as a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The methyl protons would also present as a singlet, generally upfield around 2.3 ppm. The hydroxyl proton signal can be broad and its chemical shift is variable depending on concentration, solvent, and temperature.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would exhibit signals for the quaternary carbons (including those bonded to bromine, the methyl group, and the hydroxymethyl group), the aromatic CH carbons, the benzylic carbon, and the methyl carbon. The carbons attached to the electron-withdrawing bromine atoms are expected to be shifted downfield.

A doctoral thesis by Tomas Javorskis from Vilnius University describes the synthesis of this compound via the reduction of 2,6-dibromo-4-methylbenzaldehyde (B1601124) with sodium borohydride (B1222165) in methanol (B129727). vu.lt The product was characterized by NMR, confirming its structure. vu.lt While the thesis does not provide the full spectral data, the expected chemical shifts can be predicted based on known data for similar structures. For comparison, the ¹H NMR data for the related compound, 4-methylbenzyl alcohol, shows the aromatic protons in the range of 7.15-7.24 ppm, the benzylic protons at 4.61 ppm, and the methyl protons at 2.34 ppm. rsc.orgbmrb.io

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~7.3-7.5 | s | 2H |

| -CH₂OH | ~4.6-4.8 | s (or d) | 2H |

| -OH | Variable | br s | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br (C2, C6) | ~120-130 |

| C-CH₃ (C4) | ~135-140 |

| C-H (C3, C5) | ~130-135 |

| C-CH₂OH (C1) | ~140-145 |

| -CH₂OH | ~60-65 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would confirm the coupling (or lack thereof) between the benzylic CH₂ protons and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning the carbon signals based on their attached protons. For instance, the aromatic proton signal would correlate with the aromatic CH carbon signal, the benzylic proton signals with the benzylic carbon signal, and the methyl proton signals with the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide information about the conformation of the molecule. For instance, it could show through-space interactions between the benzylic protons and the protons of the adjacent methyl group.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about these interactions, which are sensitive to the local environment and packing of molecules in a crystal lattice. This makes ssNMR particularly well-suited for the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For brominated aromatic compounds like this compound, ssNMR can be used to probe the different crystalline forms that may arise. The chemical shifts in solid-state ¹³C NMR are sensitive to the molecular conformation and intermolecular interactions, which can differ between polymorphs. Furthermore, techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information about the proximity of protons and carbons.

Studies on other brominated aromatic compounds have demonstrated the utility of ssNMR in characterizing their solid-state structures. vu.lt The presence of bromine atoms can also be probed directly using ⁷⁹Br and ⁸¹Br NMR, although these are quadrupolar nuclei which often lead to broad signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule, as the exact mass of each element is unique. For this compound (C₈H₈Br₂O), HRMS can be used to confirm its molecular formula by comparing the experimentally measured mass with the calculated exact mass. The presence of two bromine atoms creates a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) is a clear indicator of the presence of two bromine atoms in the molecule.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. This allows for the detailed elucidation of the fragmentation pathways of a molecule, which provides valuable structural information.

For this compound, the molecular ion would likely undergo fragmentation through several key pathways. Common fragmentation patterns for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. The benzylic C-C bond can also cleave. The presence of the bromine and methyl substituents will influence the fragmentation. For example, the loss of a bromine atom or HBr is a possible fragmentation pathway. By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be constructed.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dibromo-4-methylbenzaldehyde |

| 4-Methylbenzyl alcohol |

| (2,6-dibromo-4-methylphenyl)hydrazine |

| 2,6-dibromo-4-methyl-phenylhydrazine |

| 2,6-dibromo-4-methyl-aniline |

| [(2,6-Dibromo-4-methylphenyl)ethynyl]trimethylsilane |

| 1,3-Dibromo-2-iodo-5-methylbenzene |

| 2,4,6-triphenylpyrylium tetrafluoroborate |

| 2,6-dibromo- and 2,4,6-tribromophenylhydrazines |

| 2,6-Bis(1,3-dioxo-3-ethoxypropyl)pyridine |

| p-Toluidine |

| 2,6-di-tert-butyl-4-methoxymethylphenol |

| 2,6-di-tert-butylphenol |

| 2,4-di-tert-butylphenol |

| 2,6-Dibromo-4-methylphenol |

| 2,6-Di-tert-butyl-4-methylphenol |

| 2,6-Dibromo-4-methylaniline |

| 2,6-dibromo-4-trifluoromethoxyaniline |

| 4-trifluoromethoxyaniline |

| thifuramide |

| (4-Bromophenyl)methanol |

| (2,4-Dibromophenyl)methanol |

| (2,6-dibromo-4-fluorophenyl)methanol |

| N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide |

| 2,6-Dibromo-4-bromomethyl-phenol |

| (2,6-dibromo-4-methylphenyl) isocyanide |

| 2,6-dibromo-4-methylformanilide |

| 2,6-Dibromo-4-nitrophenol |

| Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo- |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are exceptionally useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The presence of specific functional groups gives rise to characteristic absorption bands at particular wavenumbers. For this compound, the IR spectrum would be expected to show key absorption peaks. Analysis of the closely related precursor, 2,6-Dibromo-4-methylphenol, provides a basis for these expectations. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident monochromatic light, with a small fraction of the scattered light being at a different frequency. The frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) | IR |

| C-H (aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (methyl & methylene) | Stretching | 2850-3000 | IR, Raman |

| C=C (aromatic) | Stretching | 1450-1600 | IR, Raman |

| C-O (alcohol) | Stretching | 1000-1260 | IR |

| C-Br | Stretching | 500-650 | IR, Raman |

The broad O-H stretching band in the IR spectrum is a definitive indicator of the hydroxyl group and its involvement in hydrogen bonding. The C-Br stretching vibrations would appear in the far-IR or low-frequency Raman region.

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are indispensable for separating components of a mixture, thereby enabling the purification and purity assessment of a target compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools for this purpose.

These techniques separate molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method.

HPLC: In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is injected into the system, and its retention time (the time it takes to travel through the column) is measured. A pure sample will ideally show a single, sharp peak. The area of the peak is proportional to the concentration of the compound.

LC-MS: This technique couples the separation power of LC with the detection and identification capabilities of mass spectrometry. As the compound elutes from the LC column, it is ionized and its mass-to-charge ratio (m/z) is determined. This provides molecular weight information, confirming the identity of the peak seen in the chromatogram. For this compound, LC-MS would confirm the presence of the molecule by detecting its molecular ion peak.

UPLC: UPLC is an advancement over HPLC that uses smaller stationary phase particles (<2 μm) and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity.

A developed LC-MS method would be validated for linearity, accuracy, precision, and robustness to ensure reliable quantification of the compound and its potential impurities. nih.gov

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Gradient elution, e.g., 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection (HPLC) | UV-Vis Detector (e.g., at 220 nm) |

| Detection (LC-MS) | Mass Spectrometer (e.g., Electrospray Ionization - ESI) |

Computational and Theoretical Investigations of 2,6 Dibromo 4 Methylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing frontier molecular orbitals (FMOs). Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G+(d,p) or 6-311++G(d,p) are commonly employed for halogenated aromatic compounds. theaic.orgepa.govnih.gov

A DFT optimization of (2,6-Dibromo-4-methylphenyl)methanol would likely reveal significant steric strain imposed by the two bulky bromine atoms positioned ortho to the hydroxymethyl group. This strain is expected to cause distortions in the benzene (B151609) ring, with C-C-C bond angles deviating from the ideal 120° of a perfect hexagon. The C2-C1-C6 angle, for instance, would be compressed, while adjacent angles might be enlarged to accommodate the bulky substituents. The optimized geometry would also define the rotational preference of the -CH₂OH group relative to the plane of the phenyl ring.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.43 Å |

| C(ring)-C(methylene) Bond Length | ~1.51 Å |

| ∠ C2-C1-C6 Angle | < 120° |

| ∠ C1-C(methylene)-O Angle | ~109.5° |

Frontier molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the π-system of the electron-rich phenyl ring and the oxygen atom, while the LUMO may have significant contributions from the antibonding C-Br orbitals. A relatively narrow energy gap would suggest higher chemical reactivity. nih.gov

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio and DFT methods are widely used to predict various spectroscopic properties, providing a powerful tool for structure verification. Calculations can generate theoretical infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data. theaic.org

Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These computed harmonic frequencies are often systematically higher than experimental frequencies and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. theaic.org The predicted spectrum for this compound would feature characteristic peaks for the O-H stretch, aromatic and aliphatic C-H stretches, C-O stretch, and C-Br stretches.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | ~3600 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methylene (B1212753) C-H Stretch | 2980 - 2940 |

| C-O Stretch | ~1050 |

| C-Br Stretch | 650 - 550 |

NMR chemical shifts can also be calculated with high accuracy, although this can be computationally demanding. github.io Modern approaches often combine DFT calculations with machine learning algorithms to enhance prediction accuracy. frontiersin.orgnih.gov For this compound, calculations would predict distinct signals for the different protons (hydroxyl, methylene, aromatic, and methyl) and carbon atoms, reflecting their unique electronic environments.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.3 | ~20 |

| -CH₂OH | ~4.7 | ~65 |

| -OH | Variable (2-5) | - |

| Aromatic C-H (C3, C5) | ~7.4 | ~130 |

| Aromatic C-Br (C2, C6) | - | ~120 |

| Aromatic C-CH₂OH (C1) | - | ~140 |

| Aromatic C-CH₃ (C4) | - | ~138 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations model the atomic motions of molecules over time. nih.gov By simulating a system containing many molecules of this compound (often in a solvent box), MD can reveal its dynamic behavior, preferred conformations in a condensed phase, and the nature of its intermolecular interactions.

Conformational analysis via MD would explore the rotational dynamics around the C(aryl)-C(methylene) and C(methylene)-O bonds. These simulations can quantify the flexibility of the hydroxymethyl group and determine the energetic barriers to rotation, which are likely influenced by steric clashes with the ortho-bromine atoms.

The simulations are also invaluable for studying intermolecular interactions. The primary interaction would be hydrogen bonding between the hydroxyl groups of neighboring molecules, potentially leading to the formation of dimers or extended chains in the liquid or solid state. Additionally, MD can probe weaker, non-covalent interactions such as π-π stacking between aromatic rings and halogen bonding, where the electropositive region on one bromine atom interacts with a negative site on an adjacent molecule.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. nih.govrsc.org Using DFT, one can map the potential energy surface of a reaction, calculate activation energies, and predict reaction outcomes.

Elucidation of Selectivity in Derivatization Reactions

The hydroxyl group of this compound is a primary site for derivatization reactions such as esterification or etherification. However, its reactivity is significantly modulated by the two large bromine atoms in the ortho positions. Computational studies can elucidate the selectivity of these reactions by calculating the activation barriers for different potential pathways.

For example, a study of an Sₙ2-type etherification would likely reveal a very high activation energy due to the severe steric hindrance preventing the approach of a nucleophile to the methylene carbon. In contrast, a reaction involving deprotonation of the alcohol followed by reaction with an electrophile might be more favorable. By comparing the computed energy profiles, a rationale for observed reaction selectivities (or lack of reactivity) can be established. The models would quantify the steric shielding effect of the bromine atoms, a critical factor in designing synthetic routes.

Rational Design of Modified this compound Derivatives

The theoretical models developed for the parent molecule serve as a platform for the rational, in silico design of new derivatives with tailored properties. By systematically modifying the structure on a computer—for instance, by replacing the bromine atoms with other halogens (F, Cl, I), altering the alkyl group at the C4 position, or adding other substituents—researchers can predict the resulting changes in electronic structure, steric profile, and reactivity.

This computational screening approach allows for the rapid evaluation of a large library of virtual compounds. For example, one could screen for derivatives with a smaller HOMO-LUMO gap to enhance reactivity or for molecules with specific conformational preferences. This pre-screening minimizes the need for laborious trial-and-error synthesis, guiding experimental efforts toward the most promising candidates for applications in materials science, organic synthesis, or medicinal chemistry.

Future Research Directions and Emerging Paradigms in 2,6 Dibromo 4 Methylphenyl Methanol Chemistry

Exploration of Untapped Reactivity and Novel Transformations

The reactivity of (2,6-Dibromo-4-methylphenyl)methanol is largely dictated by its three key functional components: the two bromine atoms, the benzylic alcohol, and the methyl group. While classical transformations are known, a vast landscape of untapped reactivity awaits exploration.

Future research will likely focus on leveraging the sterically hindered environment around the bromine atoms to achieve selective and novel cross-coupling reactions. While palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are foundational, their application to di-ortho-substituted substrates like this compound can be challenging and presents an opportunity for methodological innovation. scielo.brnih.govrsc.orgnih.gov The development of new ligands and catalytic systems that can efficiently overcome the steric hindrance will be a key area of investigation. youtube.com This could enable the synthesis of a diverse array of biaryl, aryl-alkynyl, and aryl-amino compounds with unique substitution patterns.

Furthermore, the benzylic alcohol group is a versatile handle for a variety of transformations. academiclabs.com Its conversion to other functional groups can be explored under milder and more selective conditions. princeton.edu For instance, visible-light photoredox catalysis could enable novel C-O bond formations or the generation of benzylic radicals for subsequent C-C bond-forming reactions under ambient conditions. deliuslab.com The direct C-H functionalization of the methyl group, a field of growing importance, represents another exciting frontier. rti.org Catalytic methods that can selectively activate the benzylic C-H bonds of the methyl group would provide a direct route to more complex derivatives without the need for pre-functionalization. nih.gov

| Potential Transformation | Key Challenge | Potential Approach |

| Selective mono-arylation/amination | Steric hindrance from two ortho-bromo groups | Development of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) catalysts. nih.govnih.gov |

| Direct C-H functionalization of the methyl group | Competition with other reactive sites | Use of directing groups or specific catalysts for benzylic C-H activation. rti.orgnih.gov |

| Photoredox-catalyzed transformations | Control of radical reactivity | Application of dual catalytic systems to control reaction pathways. deliuslab.com |

| Asymmetric catalysis involving the benzylic alcohol | Enantioselective control | Development of chiral catalysts for kinetic resolution or asymmetric derivatization. |

Integration into Supramolecular Assemblies and Nanoscale Architectures

The presence of two bromine atoms makes this compound an excellent candidate for constructing ordered supramolecular structures through halogen bonding. researchgate.net Halogen bonding is a directional, non-covalent interaction that is increasingly being utilized in crystal engineering and materials science to create predictable and robust assemblies. kyushu-u.ac.jp

Future research could explore the self-assembly of this compound and its derivatives to form one-, two-, and three-dimensional networks. scielo.br The interplay between halogen bonds (Br···Br or Br···O/N) and hydrogen bonds from the hydroxyl group could lead to the formation of complex and functional architectures. These supramolecular assemblies could find applications in areas such as host-guest chemistry, molecular recognition, and the development of new crystalline materials with tailored properties.

The integration of this compound into nanoscale architectures is another promising avenue. The benzylic alcohol can serve as an initiator for ring-opening polymerization, leading to the formation of well-defined polymers with a brominated core. researchgate.netresearchgate.netbromxchem.comnih.gov These polymers could exhibit interesting properties, such as flame retardancy or high refractive indices, due to the presence of bromine. Furthermore, this compound could be utilized as a building block for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The directional nature of halogen bonding could be exploited to guide the assembly of these frameworks, leading to materials with unique topologies and functionalities for applications in gas storage, separation, and catalysis.

| Nanoscale Architecture | Role of this compound | Potential Application |

| Halogen-bonded co-crystals | Halogen bond donor | Crystal engineering, nonlinear optics. researchgate.net |

| Brominated polymers | Initiator or monomer | Flame retardant materials, high refractive index polymers. heika-research.de |

| Metal-Organic Frameworks (MOFs) | Ligand precursor | Gas storage, catalysis, sensing. |

| Self-assembled monolayers | Surface modifier | Functionalization of surfaces, molecular electronics. scielo.br |

Development of Eco-friendly and Energy-Efficient Synthetic Processes

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of this compound and its derivatives is no exception. Future research will likely focus on developing more sustainable and energy-efficient synthetic routes.

Biocatalysis offers a powerful tool for the enantioselective synthesis and modification of halogenated aromatic alcohols. scielo.brresearchgate.net Enzymes, such as lipases, can be used for the kinetic resolution of racemic this compound to obtain enantiomerically pure forms, which are often required for pharmaceutical and agrochemical applications. nih.gov The use of whole-cell or isolated enzymes can significantly reduce the environmental impact compared to traditional chemical methods.

Flow chemistry is another emerging technology that can enhance the sustainability of chemical processes. testbook.comnih.gov The synthesis of this compound could be adapted to a continuous flow setup, which offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. japsr.in Photochemical reactions, including photoredox catalysis, are also well-suited for flow reactors, which can improve the efficiency of light penetration and reduce reaction times. nih.gov The development of solvent-free or aqueous reaction conditions for the synthesis and derivatization of this compound will also be a key focus. japsr.in

| Green Chemistry Approach | Advantage | Application to this compound |

| Biocatalysis | High selectivity, mild conditions | Enantioselective synthesis of chiral derivatives. nih.govresearchgate.net |

| Flow Chemistry | Improved efficiency and safety | Continuous synthesis and purification. testbook.comnih.gov |

| Photoredox Catalysis | Use of visible light as a renewable energy source | Mild and selective C-C and C-heteroatom bond formation. deliuslab.commiljodirektoratet.no |

| Aqueous Micellar Catalysis | Reduced use of organic solvents | Sustainable cross-coupling reactions. |

Interdisciplinary Applications and Collaborative Research Initiatives

The unique combination of functional groups in this compound makes it a versatile platform for interdisciplinary research. Collaborative initiatives between chemists, biologists, materials scientists, and engineers will be crucial to unlocking its full potential.

In medicinal chemistry, brominated aromatic compounds are known to exhibit a range of biological activities. nih.gov The structural motif of this compound could serve as a scaffold for the design and synthesis of new therapeutic agents. rsc.org Its derivatives could be screened for activity against various diseases, and collaborative projects with pharmacologists would be essential to evaluate their efficacy and mechanism of action.

In materials science, the incorporation of this compound into polymers or other materials could lead to the development of advanced functional materials. rti.orgresearchgate.net For example, its use as a flame retardant is a potential application, given that brominated compounds are widely used for this purpose. nih.govresearchgate.netscielo.brtestbook.com Collaborative research with materials engineers would be necessary to assess the performance of these new materials.

Furthermore, the recent exemption of benzyl (B1604629) alcohol for use in pesticide formulations by the Environmental Protection Agency (EPA) opens up possibilities for its derivatives in agriculture. Research into the herbicidal or pesticidal activity of this compound and its esters could be a fruitful area for collaboration between chemists and agricultural scientists.

| Interdisciplinary Field | Potential Application of this compound | Collaborative Partners |

| Medicinal Chemistry | Scaffold for drug discovery | Pharmacologists, biochemists. rsc.org |

| Materials Science | Flame retardants, functional polymers | Materials engineers, polymer scientists. rti.orgresearchgate.net |

| Agrochemicals | Herbicides, pesticides | Agricultural scientists, toxicologists. |

| Organic Electronics | Building block for organic semiconductors | Physicists, electrical engineers. |

Q & A

Q. How is this compound utilized in dye synthesis, and what structural features enhance chromophore stability?

- Methodological Answer : As a precursor to Solvent Violet 38, the dibromo-methylphenyl group stabilizes the anthraquinone core via intramolecular hydrogen bonding. Accelerated aging tests (e.g., UV exposure) quantify photostability, while TD-DFT models electronic transitions for λ_max tuning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.